4-Chloro-2-tetradecylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-tetradecylphenol typically involves the alkylation of 4-chlorophenol with a tetradecyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-tetradecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding phenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Substituted phenols.
Scientific Research Applications
4-Chloro-2-tetradecylphenol has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of 4-Chloro-2-tetradecylphenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer, causing increased permeability and eventual cell lysis . This mechanism is similar to other phenolic compounds, which are known to exert their effects through membrane disruption .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.
4-Chloro-2-methylphenoxyacetic acid: Used as a herbicide.
Uniqueness
4-Chloro-2-tetradecylphenol stands out due to its long alkyl chain, which enhances its surface activity and antimicrobial properties. This makes it particularly effective as a preservative and biocide compared to other similar compounds .
Properties
CAS No. |
33899-46-6 |
---|---|
Molecular Formula |
C20H33ClO |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
4-chloro-2-tetradecylphenol |
InChI |
InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(21)15-16-20(18)22/h15-17,22H,2-14H2,1H3 |
InChI Key |
VKSJURFRQSREMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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